(5Z)-5-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound featuring a unique structure that combines a pyrroloquinoline moiety with a thiazolidinedione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the thiazolidinedione moiety. Key steps may include cyclization reactions, condensation reactions, and careful control of reaction conditions such as temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and implementing purification techniques such as recrystallization or chromatography to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(5Z)-5-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological pathways. Detailed studies on its binding affinity, specificity, and the resulting biochemical changes are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Ethyl acetoacetate: A versatile compound used in various organic reactions.
Uniqueness
(5Z)-5-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione stands out due to its unique combination of a pyrroloquinoline core and a thiazolidinedione ring, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C18H16N2O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5Z)-5-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H16N2O3S/c1-8-5-10-9(2)7-18(3,4)20-13(10)11(6-8)12(16(20)22)14-15(21)19-17(23)24-14/h5-7H,1-4H3,(H,19,21,23)/b14-12- |
InChI Key |
ALSJVXQJHPKENK-OWBHPGMISA-N |
Isomeric SMILES |
CC1=CC2=C3C(=C1)/C(=C/4\C(=O)NC(=O)S4)/C(=O)N3C(C=C2C)(C)C |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=C4C(=O)NC(=O)S4)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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